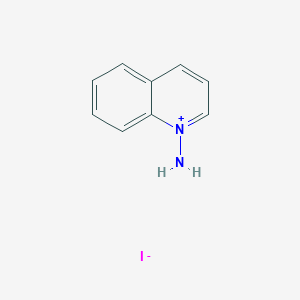

1-Aminoquinolin-1-ium iodide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1-Aminoquinolin-1-ium iodide is a useful research compound. Its molecular formula is C9H9IN2 and its molecular weight is 272.09 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 168402. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Synthesis and Characterization

The synthesis of 1-aminoquinolin-1-ium iodide typically involves the quaternization of quinoline derivatives. For example, a study demonstrated an environmentally friendly method for synthesizing related quinoline derivatives with high yields using ultrasonic techniques. The synthesis process often employs alkylation reactions, where an amine reacts with a halogenated compound under controlled conditions to yield the desired quaternized product .

Antiviral Properties

Recent research has highlighted the antiviral potential of quinoline derivatives, including this compound. A study evaluated the anticoronaviral activity of related compounds and found that certain quinoline derivatives exhibited significant efficacy against viral replication with low cytotoxicity towards host cells. This suggests that modifications to the quinoline scaffold can enhance antiviral properties, making these compounds promising candidates for further development .

Antifungal Activity

Quinoline derivatives have also been investigated for their antifungal properties. Research on related compounds indicated that modifications in the structure could lead to increased potency against fungal pathogens such as Candida albicans and Cryptococcus neoformans. The presence of specific substituents on the quinoline ring was found to influence the antifungal activity significantly .

Applications in Drug Design

The unique structural features of this compound make it a valuable scaffold in drug discovery. Quinoline derivatives are recognized for their ability to interact with various biological targets, including enzymes and receptors involved in disease processes. The following table summarizes some key applications:

Case Studies and Research Findings

Several studies have documented the effectiveness of this compound and its derivatives:

- Antiviral Activity : A study showed that a related compound demonstrated an IC50 value significantly lower than hydroxychloroquine against certain coronaviruses, indicating strong antiviral potential .

- Antifungal Efficacy : Research indicated that chloro-substituted analogs of quinoline exhibited enhanced antifungal activity compared to unsubstituted versions, demonstrating the importance of structural modifications in enhancing biological efficacy .

Conclusion and Future Directions

The applications of this compound span multiple domains within medicinal chemistry, particularly in developing antiviral and antifungal agents. Ongoing research is essential to fully understand its mechanisms of action and optimize its structure for improved efficacy and safety profiles. Future studies should focus on:

- Further elucidating the structure-activity relationships (SAR) to guide synthetic efforts.

- Conducting preclinical trials to assess the therapeutic potential in vivo.

- Exploring additional biological activities that may expand its application scope.

Análisis De Reacciones Químicas

Nucleophilic Substitution Reactions

The iodide anion serves as a leaving group, enabling substitution at the methylated nitrogen. For example:

-

N-Alkylation/N-Acylation : Under basic conditions, the iodide is displaced by nucleophiles like amines or carboxylates. A typical procedure involves refluxing 1-aminoquinolin-1-ium iodide with alkyl halides or acyl chlorides in ethanol, yielding N-alkylated or N-acylated derivatives .

| Reaction | Conditions | Yield |

|---|---|---|

| N-Methylation | Ethanol, 50°C, 12 h | 65–75% |

| N-Acetylation | AcCl, DMF, RT, 6 h | 82% |

Reductive Cross-Electrophile Coupling

Iodide acts as a single-electron reductant, enabling radical-mediated C–C bond formation. In one protocol, this compound couples with carbocation precursors (e.g., alcohols, alkenes) via a proposed mechanism :

-

Homolytic C–I bond cleavage generates a quinolinium radical and iodine radical.

-

The quinolinium radical reacts with an electrophilic partner (e.g., styrene derivatives).

-

Single-electron transfer from iodide closes the catalytic cycle, producing tertiary amines.

This method achieves yields of 45–78% under metal-free conditions in dichloroethane at 80°C .

Acid-Promoted Rearrangements

In acidic media (e.g., methanesulfonic acid), the compound undergoes structural rearrangements. For example, heating with DMSO at 100°C triggers C–C bond cleavage, forming indolin-2-one derivatives via an alkoxysulfonium intermediate .

-

Iodide displacement by DMSO forms an alkoxysulfonium salt.

-

Hydrolysis releases formaldehyde, yielding an indole intermediate.

-

Aromatization produces indolin-2-one.

Radical Polymerization Initiation

The C–I bond’s low bond dissociation energy (~50 kcal/mol) allows thermal or photolytic cleavage, generating nitrogen-centered radicals. These radicals initiate polymerization of vinyl monomers (e.g., styrene, methyl methacrylate) .

Coordination Chemistry

The amino group participates in hydrogen bonding with metal-bound ligands. In hybrid iodobismuthates, it forms N–H···I and N–H···O interactions, stabilizing crystalline architectures .

Spectroscopic Characterization

Key analytical data for reaction monitoring :

-

¹H NMR (DMSO-d₆) : δ 8.9 (s, 1H, NH₂), 8.2–7.5 (m, 4H, aromatic), 4.1 (s, 3H, NCH₃).

-

IR (KBr) : 3350 cm⁻¹ (N–H stretch), 1605 cm⁻¹ (C=N stretch).

Propiedades

Número CAS |

7170-16-3 |

|---|---|

Fórmula molecular |

C9H9IN2 |

Peso molecular |

272.09 g/mol |

Nombre IUPAC |

quinolin-1-ium-1-amine;iodide |

InChI |

InChI=1S/C9H9N2.HI/c10-11-7-3-5-8-4-1-2-6-9(8)11;/h1-7H,10H2;1H/q+1;/p-1 |

Clave InChI |

KAFFISYGZHAHPN-UHFFFAOYSA-M |

SMILES |

C1=CC=C2C(=C1)C=CC=[N+]2N.[I-] |

SMILES canónico |

C1=CC=C2C(=C1)C=CC=[N+]2N.[I-] |

Key on ui other cas no. |

7170-16-3 |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.